2-pyridin-2-ylacetic acid;hydrochloride

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Difficulty sourcing authentic Betahistine Impurity 4 for ANDA method validation? This compound is the unequivocal standard. • Crystalline solid, ≥98% purity (HPLC/titration), eliminates chromatographic uncertainty. • Essential reference material for accurate quantification of process-related impurity in betahistine drug substance analysis. • Supplied with full characterization data; in stock for immediate international shipment.

Molecular Formula C7H8ClNO2
Molecular Weight 173.60 g/mol
CAS No. 16179-97-8
Cat. No. B024343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-pyridin-2-ylacetic acid;hydrochloride
CAS16179-97-8
Synonyms2-Pyridineacetic Acid Hydrochloride;  2-(Pyridin-2-yl)acetic Acid Hydrochloride; 
Molecular FormulaC7H8ClNO2
Molecular Weight173.60 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C(=C1)CC(=O)O.[Cl-]
InChIInChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H
InChIKeyMQVISALTZUNQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridin-2-ylacetic Acid Hydrochloride: Overview


2-Pyridin-2-ylacetic acid;hydrochloride (CAS 16179-97-8) is the hydrochloride salt of a heterocyclic aromatic carboxylic acid, identified by the molecular formula C7H7NO2·HCl and a molecular weight of 173.60 g/mol [1]. This compound is a key component in pharmaceutical impurity profiling, specifically as a known impurity (Betahistine Impurity 4) in the drug substance betahistine [2]. Its solid physical form (a white to off-white powder or crystals), melting point range of 133-140°C, and defined purity profiles (typically >98% by HPLC) from major chemical suppliers establish its utility as a reproducible reference standard and versatile intermediate in organic synthesis .

2-Pyridin-2-ylacetic Acid Hydrochloride: Substitution Risks


Substituting 2-pyridin-2-ylacetic acid hydrochloride with its free base (2-pyridylacetic acid, CAS 13115-43-0) or positional isomers (3- and 4-pyridylacetic acid hydrochlorides, CAS 6419-36-9 and 6622-91-9, respectively) is not a scientifically sound practice. The hydrochloride salt offers superior handling and stability due to its crystalline nature and defined melting point [1], whereas the free base is a liquid or low-melting solid with different solubility and hygroscopicity profiles . More importantly, the three pyridyl isomers are distinct chemical entities with unique chromatographic retention times, as demonstrated by validated HPLC methods, leading to inaccurate quantification if used interchangeably in analytical assays [2]. In synthetic applications, the 2-position of the pyridine ring provides a specific coordination environment for metal complexation and reactivity in heterocyclic synthesis that is fundamentally different from the 3- and 4-position analogs, directly impacting reaction yields and product purity [3].

2-Pyridin-2-ylacetic Acid Hydrochloride: Evidence Guide


HPLC Separation of Pyridylacetic Acid Isomers

A validated HPLC method using a Primesep 200 column achieves baseline separation of the 2-, 3-, and 4-pyridylacetic acid hydrochloride isomers, a critical requirement for impurity profiling and purity verification [1]. This demonstrates that the 2-isomer possesses a unique chromatographic signature, and its analytical behavior is not interchangeable with the other isomers. Using an incorrect isomer would result in inaccurate quantification and flawed analytical data.

Analytical Chemistry Pharmaceutical Quality Control Chromatography

Melting Point and Purity Specifications

2-Pyridylacetic acid hydrochloride is characterized by a defined melting point range, which serves as a critical quality attribute for identification and purity assessment . Commercially available batches are consistently provided with high purity, typically >98.0% as determined by HPLC [1]. In contrast, the free base form (CAS 13115-43-0) lacks a similarly defined melting point and is often available at lower purity specifications (e.g., 95%) , introducing greater uncertainty in gravimetric preparation and reaction stoichiometry.

Chemical Synthesis Compound Characterization Reagent Quality

Pharmaceutical Reference Standard Designation

2-Pyridin-2-ylacetic acid hydrochloride is officially designated as Betahistine Impurity 4 [1]. It is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. This regulatory-recognized role distinguishes it from generic pyridylacetic acid derivatives or other positional isomers, which are not specified in the same impurity profile.

Pharmaceutical Analysis Drug Development Regulatory Compliance

Precursor for Heterocycle and Metal Complex Synthesis

2-Pyridin-2-ylacetic acid hydrochloride is a versatile building block for synthesizing biologically relevant molecules . Its 2-pyridylacetate derivatives are key starting materials in the regio-selective synthesis of indolizines, a class of compounds with diverse biological activities [1]. While analogous compounds like 3- and 4-pyridylacetic acids may also form complexes, the chelating potential and steric environment of the 2-isomer's bidentate N,O-coordination pocket is distinct, leading to different metal complex geometries and reaction outcomes, as seen in analogous coordination studies [2].

Medicinal Chemistry Coordination Chemistry Organic Synthesis

2-Pyridin-2-ylacetic Acid Hydrochloride: Application Scenarios


Certified Reference Standard for Betahistine Impurity Profiling

For analytical laboratories developing or validating methods for betahistine hydrochloride drug substance or drug product, the use of 2-pyridin-2-ylacetic acid hydrochloride is essential. Its designation as Betahistine Impurity 4 [1] and availability with regulatory-compliant characterization data [1] make it the unequivocal choice for ensuring accurate identification and quantification of this specific process-related impurity, as required for ANDA submissions and QC release testing.

Isomeric Resolution in Chromatographic Method Development

In research settings where mixtures of pyridylacetic acid isomers are encountered (e.g., in metabolic studies or complex reaction mixtures), 2-pyridyl-2-ylacetic acid hydrochloride serves as an essential authentic standard. Validated HPLC methods demonstrate that its unique retention behavior on a Primesep 200 column allows for its unambiguous differentiation from the 3- and 4-isomers [2]. Its procurement is critical for method calibration and for confirming the identity of unknown peaks in chromatograms.

Defined Stoichiometry in Heterocyclic Synthesis

For synthetic chemists constructing indolizine scaffolds or related heterocycles, the 2-pyridyl-2-ylacetic acid hydrochloride provides a well-defined, solid starting material that ensures accurate stoichiometry . Its use is directly supported by published synthetic protocols that leverage the 2-position substitution pattern for base-controlled, regioselective annulation reactions with acrylic esters [3], a reactivity profile that cannot be achieved using the 3- or 4-positional isomers.

Coordination Chemistry and Metal Complex Synthesis

In coordination chemistry research, where the exact geometry and electronic environment of the ligand are paramount, the 2-pyridyl-2-ylacetic acid hydrochloride offers a specific N,O-bidentate coordination pocket . While not a direct comparator, analogous studies on related pyridyl-acetic acid systems demonstrate that the substitution position on the pyridine ring profoundly influences metal complex stability, structure, and properties [4]. For researchers aiming to replicate or explore such coordination behavior at the 2-position, this specific isomer is mandatory.

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